4-fluoro-3-formyl-N-methylbenzamide
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Overview
Description
4-fluoro-3-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8FNO2. It is characterized by the presence of a fluorine atom, a formyl group, and a methyl group attached to a benzamide core. This compound is typically found as a white crystalline solid and is used as an intermediate in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-fluoro-3-formyl-N-methylbenzamide involves the esterification of methylbenzoic acid with fluorine-containing reagents, followed by formylation and subsequent amidation reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-formyl-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-fluoro-3-carboxy-N-methylbenzamide.
Reduction: 4-fluoro-3-hydroxymethyl-N-methylbenzamide.
Substitution: 4-methoxy-3-formyl-N-methylbenzamide.
Scientific Research Applications
4-fluoro-3-formyl-N-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-3-formyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the formyl and methyl groups can modulate its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the fluorine and formyl groups, making it less reactive in certain chemical reactions.
4-fluoro-N-methylbenzamide: Similar structure but lacks the formyl group, affecting its chemical properties and reactivity.
3-formyl-N-methylbenzamide: Lacks the fluorine atom, which can influence its binding affinity and reactivity.
Uniqueness
4-fluoro-3-formyl-N-methylbenzamide is unique due to the presence of both fluorine and formyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Properties
CAS No. |
1005763-15-4 |
---|---|
Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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